![molecular formula C11H17NOS B5216588 [1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
[1-(3-thienylmethyl)-2-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-thienylmethyl)-2-piperidinyl]methanol, commonly known as TPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPM belongs to the class of piperidine compounds and is a potent inhibitor of dopamine reuptake.
作用機序
TPM acts as a potent inhibitor of dopamine reuptake by binding to the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which in turn enhances dopaminergic neurotransmission.
Biochemical and Physiological Effects:
TPM has been found to have several biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the nucleus accumbens and striatum, which are regions of the brain associated with reward and motivation. Additionally, TPM has been found to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation.
実験室実験の利点と制限
TPM has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine reuptake, which makes it a useful tool for studying dopaminergic neurotransmission. Additionally, TPM has a high affinity for DAT, which allows for the study of DAT function in vitro and in vivo. However, TPM has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of TPM. One potential area of research is the development of new analogs of TPM with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of TPM in other neurological and psychiatric disorders. Finally, the use of TPM in combination with other drugs may provide a new avenue for the treatment of drug addiction and other disorders.
合成法
The synthesis method of TPM involves the reaction of 3-thiophenemethanol with piperidine and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid. The resulting product is a white crystalline solid with a melting point of 125-127°C.
科学的研究の応用
TPM has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent inhibitor of dopamine reuptake and has shown promising results in the treatment of cocaine addiction, depression, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-11-3-1-2-5-12(11)7-10-4-6-14-9-10/h4,6,9,11,13H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMZRYXOPFBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
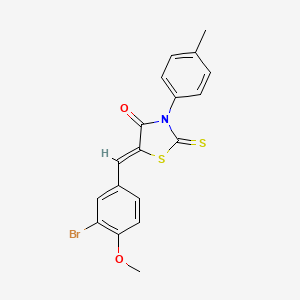
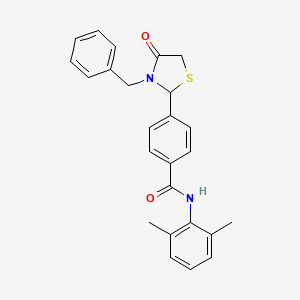

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
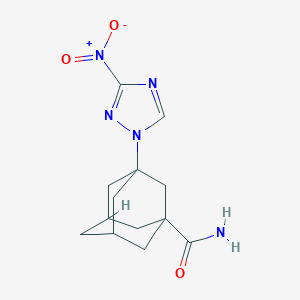
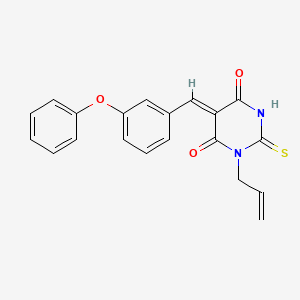
![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)
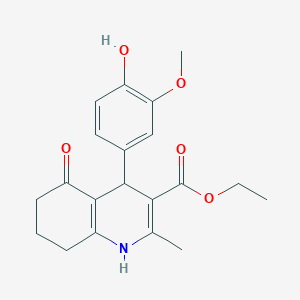
![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)